molecular formula C17H24N4O2 B12223699 1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one

1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one

Cat. No.: B12223699
M. Wt: 316.4 g/mol
InChI Key: UKDYAXHMUVKULC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, pyrimidinyl, piperidinyl, and pyrrolidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as pyrimidin-2-yloxy and piperidin-1-yl derivatives. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    1-Cyclopropyl-3-{3-[(pyrimidin-4-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one: Similar structure but with a different substitution pattern on the pyrimidinyl group.

Uniqueness

1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyrimidin-2-yloxy group distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, selectivity, and biological activity.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H24N4O2/c22-16-15(6-10-21(16)14-4-5-14)20-9-1-3-13(11-20)12-23-17-18-7-2-8-19-17/h2,7-8,13-15H,1,3-6,9-12H2

InChI Key

UKDYAXHMUVKULC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCN(C2=O)C3CC3)COC4=NC=CC=N4

Origin of Product

United States

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